4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is a notable chemical compound recognized for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This compound features an ethynyl group and a pyrazole ring, which contribute to its diverse biological activities and chemical properties. The unique structure of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole makes it a subject of interest for researchers seeking new therapeutic agents and functional materials.
The compound is classified as a pyrazole derivative, which is part of a larger family of heterocyclic compounds known for their pharmacological significance. Its Chemical Abstracts Service (CAS) number is 2098086-63-4, indicating its distinct identity in chemical databases. Pyrazole derivatives are often investigated for their biological activities, including anti-inflammatory, analgesic, and antitumor effects.
The synthesis of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole can be achieved through several methods, with the Suzuki–Miyaura coupling reaction being one of the most prominent. This reaction is favored for its mild conditions and ability to tolerate various functional groups, making it suitable for forming carbon-carbon bonds essential for constructing complex molecules.
Typical Reaction Conditions:
While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis involves optimizing reaction parameters such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors may also be utilized to improve efficiency in industrial settings.
The molecular formula of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole is , with a molecular weight of approximately 176.2 g/mol. The structure contains:
The arrangement of these functional groups plays a crucial role in the compound's reactivity and biological activity .
4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole can participate in various chemical reactions:
The choice of reagents and conditions varies based on the desired transformation:
The physical properties of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole include:
Key chemical properties include:
The compound's stability under various conditions has not been extensively reported but is expected to be stable under standard laboratory conditions due to the robustness of its heterocyclic structure .
4-Ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole has numerous applications in scientific research:
The systematic IUPAC name 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole precisely defines its molecular architecture, indicating substitution at the 1-position of the pyrazole ring by an oxolan-2-ylmethyl group and at the 4-position by an ethynyl moiety. "Oxolan" denotes tetrahydrofuran, emphasizing the saturated nature of the heterocycle. Key synonyms include:
The CAS registry number 2098086-63-4 provides a unique identifier essential for chemical tracking and regulatory compliance .
This compound has the molecular formula C₁₀H₁₂N₂O, with an exact molecular mass of 176.21 g/mol. Elemental composition comprises carbon (68.17%), hydrogen (6.86%), nitrogen (15.90%), and oxygen (9.08%). The mass complies with high-resolution mass spectrometric data, confirming its structural assignment [1] .
C#CC1=CN(N=C1)CC2CCCO2This linear notation encodes atomic connectivity: the ethynyl group (C#C) attaches to the pyrazole ring at position 4 (C1=CN(N=C1)), while the oxolan-2-ylmethyl moiety (CC2CCCO2) links via a methylene bridge to the pyrazole nitrogen [3]. ATYYHGCYHAURLP-UHFFFAOYSA-NThis 27-character hashed key serves as a unique digital fingerprint, enabling rapid database searches. The prefix ATYYHGCYHA reflects core structural features, while UHFFFAOYSA-N confirms standard atom hybridization [3]. Table 1: Structural Identifiers of 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole
| Identifier Type | Value |
|---|---|
| IUPAC Name | 4-ethynyl-1-[(oxolan-2-yl)methyl]-1H-pyrazole |
| CAS Registry No. | 2098086-63-4 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molecular Weight | 176.21 g/mol |
| Canonical SMILES | C#CC1=CN(N=C1)CC2CCCO2 |
| InChIKey | ATYYHGCYHAURLP-UHFFFAOYSA-N |
The pyrazole ring serves as a privileged scaffold in medicinal chemistry due to its:
Synthetic Versatility: Subject to oxidation (to α-keto carbonyls) or reduction (to vinyl or ethyl derivatives), enabling structural diversification [4].
Oxolan-2-ylmethyl Group:
CAS No.:
CAS No.: 10118-76-0
CAS No.: 444811-29-4
CAS No.: 55256-53-6
CAS No.:
CAS No.: 627-34-9